molecular formula C8H18O2 B074338 3,4-Dimethyl-3,4-hexanediol CAS No. 1185-02-0

3,4-Dimethyl-3,4-hexanediol

Cat. No.: B074338
CAS No.: 1185-02-0
M. Wt: 146.23 g/mol
InChI Key: RJOVKNVJGPMWDT-UHFFFAOYSA-N
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Description

3,4-Dimethyl-3,4-hexanediol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl (OH) groups. This compound is characterized by its two methyl groups attached to the third and fourth carbon atoms of the hexane chain, making it a symmetrical molecule. It is commonly used in various chemical synthesis processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethyl-3,4-hexanediol can be synthesized through several methods. One common synthetic route involves the reduction of 3,4-dimethyl-3,4-hexanedione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding diketone. This process uses catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high-pressure hydrogen gas. The reaction is carried out in a suitable solvent like ethanol or methanol .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethyl-3,4-hexanediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to form alkanes or alcohols using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst under high pressure.

    Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.

Major Products:

Scientific Research Applications

3,4-Dimethyl-3,4-hexanediol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-3,4-hexanediol involves its interaction with various molecular targets and pathways. As a diol, it can participate in hydrogen bonding and other intermolecular interactions, influencing the stability and reactivity of the compounds it interacts with. In enzymatic reactions, it can act as a substrate or inhibitor, affecting the activity of enzymes involved in metabolic processes .

Comparison with Similar Compounds

    1,2-Hexanediol: Another diol with hydroxyl groups on the first and second carbon atoms.

    2,3-Butanediol: A diol with hydroxyl groups on the second and third carbon atoms of a butane chain.

    1,4-Butanediol: A diol with hydroxyl groups on the first and fourth carbon atoms of a butane chain.

Uniqueness: 3,4-Dimethyl-3,4-hexanediol is unique due to its symmetrical structure and the presence of methyl groups on the third and fourth carbon atoms. This structural feature imparts specific chemical properties, such as increased steric hindrance and altered reactivity compared to other diols .

Properties

IUPAC Name

3,4-dimethylhexane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-5-7(3,9)8(4,10)6-2/h9-10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOVKNVJGPMWDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(C)(CC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70278996
Record name 3,4-Dimethyl-3,4-hexanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185-02-0
Record name 3, 3,4-dimethyl-
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10993
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dimethyl-3,4-hexanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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